molecular formula C10H9F2NO2 B11775811 2-(Difluoromethoxy)-4-ethylbenzo[d]oxazole

2-(Difluoromethoxy)-4-ethylbenzo[d]oxazole

Katalognummer: B11775811
Molekulargewicht: 213.18 g/mol
InChI-Schlüssel: PKNQMBPLYAZIEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Difluoromethoxy)-4-ethylbenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family It is characterized by the presence of a difluoromethoxy group and an ethyl group attached to a benzo[d]oxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-4-ethylbenzo[d]oxazole can be achieved through several methods. One common approach involves the condensation of 2-aminophenol with an appropriate aldehyde, followed by cyclization and introduction of the difluoromethoxy group. The reaction conditions typically involve the use of catalysts such as Lewis acids or bases, and solvents like dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can facilitate large-scale synthesis. For example, the use of palladium-catalyzed reactions or other transition metal catalysts can improve the selectivity and yield of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Difluoromethoxy)-4-ethylbenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce new substituents at the difluoromethoxy or ethyl positions .

Wissenschaftliche Forschungsanwendungen

2-(Difluoromethoxy)-4-ethylbenzo[d]oxazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Difluoromethoxy)-4-ethylbenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-(Difluoromethoxy)-4-ethylbenzo[d]oxazole include other oxazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethoxy group enhances its stability and reactivity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C10H9F2NO2

Molekulargewicht

213.18 g/mol

IUPAC-Name

2-(difluoromethoxy)-4-ethyl-1,3-benzoxazole

InChI

InChI=1S/C10H9F2NO2/c1-2-6-4-3-5-7-8(6)13-10(14-7)15-9(11)12/h3-5,9H,2H2,1H3

InChI-Schlüssel

PKNQMBPLYAZIEW-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C2C(=CC=C1)OC(=N2)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.